molecular formula C26H36N2O2 B054148 Mepamil CAS No. 117721-47-8

Mepamil

Cat. No. B054148
CAS RN: 117721-47-8
M. Wt: 408.6 g/mol
InChI Key: WSTHECAEFYKCPL-UHFFFAOYSA-N
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Description

Mepamil is a type of calcium channel blocker that is commonly used in the treatment of cardiovascular diseases. It is a member of the phenylalkylamine class of drugs and is known for its ability to reduce the flow of calcium ions into cells, which helps to relax the muscles in the heart and blood vessels.

Scientific Research Applications

Mepamil has been extensively studied in the field of cardiovascular research, particularly in the treatment of hypertension and angina. It has also been investigated for its potential use in the treatment of other conditions, such as migraine headaches and Alzheimer's disease. In addition, Mepamil has been studied for its effects on calcium signaling in cells, which has implications for a variety of physiological processes.

Mechanism of Action

Mepamil works by blocking the flow of calcium ions into cells, which helps to relax the muscles in the heart and blood vessels. This leads to a reduction in blood pressure and an increase in blood flow to the heart. Mepamil also has a direct effect on calcium signaling in cells, which can have a variety of effects on cellular physiology.
Biochemical and Physiological Effects
Mepamil has a number of biochemical and physiological effects, including a reduction in blood pressure, an increase in blood flow to the heart, and a decrease in heart rate. It also has an effect on calcium signaling in cells, which can affect a variety of physiological processes. Mepamil has been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of a variety of conditions.

Advantages and Limitations for Lab Experiments

Mepamil has a number of advantages for use in lab experiments, including its ability to selectively block calcium channels, its well-established safety profile, and its availability in a variety of forms. However, there are also limitations to its use, including its potential for off-target effects and its relatively short half-life.

Future Directions

There are a number of future directions for research on Mepamil, including its potential use in the treatment of other conditions, such as migraine headaches and Alzheimer's disease. Further research is also needed to better understand the mechanisms of action of Mepamil and its effects on calcium signaling in cells. In addition, new methods for synthesizing Mepamil and other calcium channel blockers may lead to the development of more effective treatments for a variety of conditions.

Synthesis Methods

Mepamil can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenylacetonitrile with N-methylpiperazine in the presence of potassium carbonate. Another method involves the reaction of 3,4-dimethoxyphenylacetonitrile with N-methylpiperazine in the presence of sodium hydride. Both of these methods produce Mepamil in high yields and purity.

properties

CAS RN

117721-47-8

Molecular Formula

C26H36N2O2

Molecular Weight

408.6 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methylphenyl)-2-propan-2-ylpentanenitrile

InChI

InChI=1S/C26H36N2O2/c1-20(2)26(19-27,23-11-8-7-10-21(23)3)15-9-16-28(4)17-14-22-12-13-24(29-5)25(18-22)30-6/h7-8,10-13,18,20H,9,14-17H2,1-6H3

InChI Key

WSTHECAEFYKCPL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(CCCN(C)CCC2=CC(=C(C=C2)OC)OC)(C#N)C(C)C

Canonical SMILES

CC1=CC=CC=C1C(CCCN(C)CCC2=CC(=C(C=C2)OC)OC)(C#N)C(C)C

synonyms

2-(2-methylphenyl)-2-isopropyl-5-(N-2-(3,4-dimethoxyphenyl)ethyl-N-methylamino)valeronitrile
mepamil

Origin of Product

United States

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